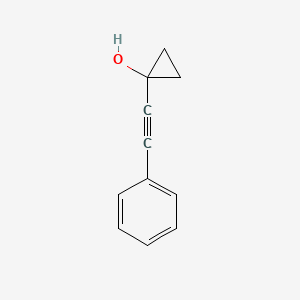![molecular formula C22H19N3O9 B14614818 4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) CAS No. 59919-92-5](/img/structure/B14614818.png)
4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) is a complex organic compound characterized by its phenolic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) typically involves multiple steps, starting with the nitration of phenolic compounds. The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of nitrophenols
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and subsequent functionalization processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the nitro groups would produce corresponding amines.
Scientific Research Applications
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, antioxidants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol) involves its interaction with molecular targets through its phenolic and nitro groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that influence biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol): Similar structure but with different substituents, leading to variations in reactivity and applications.
4-Nitrophenol: A simpler compound with a single nitro group, used as a precursor in various chemical syntheses.
Bisphenol A: Another phenolic compound with industrial significance, used in the production of plastics and resins.
Properties
CAS No. |
59919-92-5 |
|---|---|
Molecular Formula |
C22H19N3O9 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
4-[[4-hydroxy-3-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-5-nitrophenyl]methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C22H19N3O9/c1-11-3-13(8-17(20(11)26)23(29)30)5-15-7-16(22(28)19(10-15)25(33)34)6-14-4-12(2)21(27)18(9-14)24(31)32/h3-4,7-10,26-28H,5-6H2,1-2H3 |
InChI Key |
DMOLFMCHZSCLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=CC(=C(C(=C3)C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
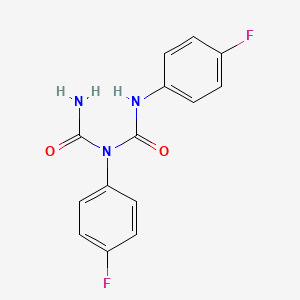
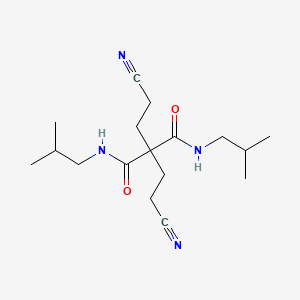
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
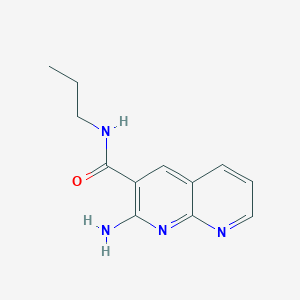

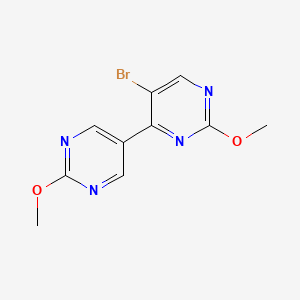

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)



